4-溴-1-(环丙基甲基)-1H-吡唑

描述

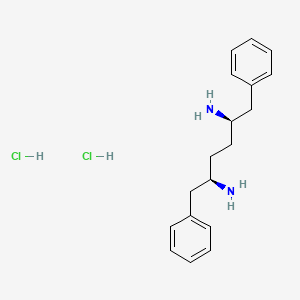

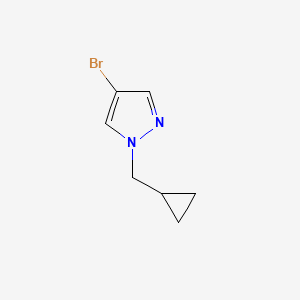

“4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1563530-25-5 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-1-cyclopropyl-3-methyl-1H-pyrazole .

Molecular Structure Analysis

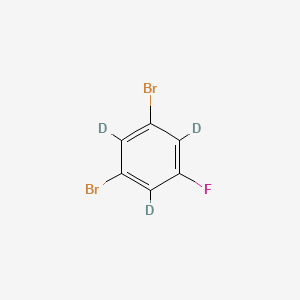

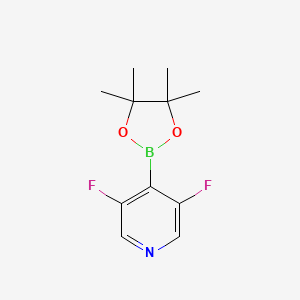

The molecular structure of “4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 4th position with a bromine atom and at the 1st position with a cyclopropylmethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” are not available, related compounds such as pinacol boronic esters have been used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” is a liquid at room temperature .科学研究应用

Organic Synthesis

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of structurally various bromomethyl cyclopropane .

- Method : The synthesis involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The products are obtained in excellent yields within about 3 seconds .

- Results : All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Antifungal Research

- Field : Medical and Biological Research

- Application : The compound is being investigated for its antifungal properties against Candida albicans, an opportunistic fungal pathogen .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes of this research were not specified in the source .

Synthesis of α-Bromo Carbonyl Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of α-bromo carbonyl derivatives .

- Method : The synthesis involves the bromination of ketones using molecular bromine . The yields of these halogenations have long been valued as useful synthetic intermediates .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of biologically active compounds . The cyclopropyl group is influential in biological systems .

- Method : The synthesis involves the condensation reaction of an aldehyde and malononitrile . Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom produces penta-substituted cyclopropane .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of α-Bromo Carbonyl Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of α-bromo carbonyl derivatives .

- Method : The synthesis involves the bromination of ketones using molecular bromine . The yields of these halogenations have long been valued as useful synthetic intermediates .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of biologically active compounds . The cyclopropyl group is influential in biological systems .

- Method : The synthesis involves the condensation reaction of an aldehyde and malononitrile . Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom produces penta-substituted cyclopropane .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

属性

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

CAS RN |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)